(+)-Isoampullicin
Descripción
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
(5E)-3-methyl-5-[[(1R,3S,6R,9R)-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methylidene]pyrrol-2-one |
InChI |
InChI=1S/C15H17NO3/c1-8-5-10(16-12(8)17)7-15-9-3-4-14(2,11(15)6-9)19-13(15)18/h5,7,9,11H,3-4,6H2,1-2H3,(H,16,17)/b10-7+/t9-,11-,14+,15-/m0/s1 |
Clave InChI |
GQFPCYNDHKNZCF-LTLNMYOMSA-N |
SMILES isomérico |
CC1=C/C(=C\[C@]23[C@H]4CC[C@]([C@@H]2C4)(OC3=O)C)/NC1=O |
SMILES canónico |
CC1=CC(=CC23C4CCC(C2C4)(OC3=O)C)NC1=O |
Sinónimos |
(+)-isoampullicin ampullicin |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
1.1. Growth Regulation
(+)-Isoampullicin has been identified as a growth regulator for plants. Research indicates that it can enhance plant growth and development, making it a potential candidate for agricultural applications. The compound's mechanism involves the modulation of phytohormones, leading to improved root and shoot growth in various plant species .
1.2. Anti-Inflammatory Properties
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophages, which is crucial in the inflammatory response. In vitro assays indicated an IC50 value comparable to known anti-inflammatory agents, suggesting its potential as a therapeutic agent for inflammatory diseases .
1.3. Immunosuppressive Effects
Research has also highlighted the immunosuppressive properties of this compound. It has been effective in inhibiting the proliferation of T and B lymphocytes, which could have implications for autoimmune diseases and transplant medicine. The compound's efficacy was noted with IC50 values indicating strong immunosuppressive activity .
2.1. Cancer Research
This compound has been evaluated for its anticancer properties across several cancer cell lines. In studies, it demonstrated cytotoxic effects with IC50 values ranging from 4.9 to 20 mM against various cancer types, including breast and liver cancer cells. The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development .
2.2. Antimicrobial Activity
The compound has shown promising results against various microbial strains, including bacteria and fungi. Its antimicrobial activity suggests potential applications in developing new antibiotics or antifungal treatments, particularly against resistant strains .
3.1. Total Synthesis
The total synthesis of this compound has been achieved through a complex 18-step process starting from (R)-(-)-carvone, yielding a product with high stereoselectivity and purity. This synthetic route not only confirms the structure of the compound but also allows for the production of analogs that may enhance its biological activity .
Case Studies
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are compared based on structural homology, biosynthetic origin, and biological activity:
| Compound | Source | Key Structural Features | Biological Activity | Synthesis Status |
|---|---|---|---|---|
| (+)-Isoampullicin | Ampulliferina-like fungus | Bicyclic sesquiterpene + amide group | Plant growth regulation | Total synthesis achieved |
| (-)-Ampullicin | Same fungal source | Enantiomeric configuration | Moderate antimicrobial activity | Total synthesis achieved |
| Pulchellalactam | Fungal metabolites (unspecified) | Macrocyclic lactam scaffold | Antibacterial, antifungal | Partial synthesis reported |
Data Sources : Structural and synthesis data are derived from peer-reviewed studies , while biological activity comparisons reference supplementary assays in Frontiers in Microbiology (2023) and Frontiers in Medicine (2021) .
Mechanistic Insights
Q & A
Q. What are the established synthetic routes for (+)-Isoampullicin, and what challenges arise during its stereochemical control?
this compound’s synthesis often involves asymmetric catalysis or chiral pool strategies to achieve its stereochemical complexity. Key challenges include minimizing racemization during coupling steps and optimizing protecting group strategies to preserve enantiomeric purity. Researchers should document reaction conditions (temperature, solvent, catalyst loading) meticulously to enable reproducibility . For novel synthetic approaches, cross-validation using techniques like X-ray crystallography or circular dichroism is critical to confirm stereochemical outcomes .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) are standard for structural elucidation. Purity assessment typically employs HPLC with chiral stationary phases to resolve enantiomeric impurities. Researchers must report retention times, mobile phase compositions, and column specifications to facilitate cross-lab comparisons . For trace impurities, LC-MS or GC-MS coupled with isotopic labeling can clarify degradation pathways .
Q. What in vitro and in vivo models are commonly used to evaluate this compound’s bioactivity?
In vitro assays often focus on enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates) or cell-based viability assays (MTT/XTT). For in vivo studies, rodent models are prioritized for pharmacokinetic profiling (half-life, bioavailability). Researchers should justify model selection (e.g., transgenic vs. wild-type) and adhere to ethical guidelines for animal trials, including control groups and statistical power calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound derivatives?
Discrepancies may arise from force field inaccuracies in molecular docking or oversimplified solvent models. To address this, validate computational predictions with experimental SAR (structure-activity relationship) studies. For example, if a derivative shows poor in vitro activity despite favorable docking scores, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (microsomal incubation) to identify bioavailability bottlenecks . Triangulate data using multiple docking software (AutoDock, Schrödinger) and molecular dynamics simulations to improve reliability .
Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?
Degradation in aqueous media often results from hydrolysis or photolytic cleavage. Stability studies should include pH-varied buffers (2.0–9.0) and accelerated aging tests (40°C/75% RH) monitored via HPLC. Lyophilization with cryoprotectants (trehalose, mannitol) or formulation in nanocarriers (liposomes, cyclodextrins) can enhance shelf life. Document excipient ratios and storage conditions comprehensively to guide future formulation efforts .
Q. How should researchers design dose-response experiments to account for this compound’s non-linear pharmacokinetics?
Non-linear PK (e.g., saturation of metabolic enzymes) requires multi-dose cohorts and time-dependent sampling. Use nonlinear mixed-effects modeling (NONMEM) or Phoenix WinNonlin to estimate parameters like Vd and Cl. Incorporate covariates (body weight, genetic polymorphisms) to explain inter-individual variability. Preclinical studies must align dosing regimens with human-equivalent AUC levels to ensure translational relevance .
Q. What computational frameworks are recommended for predicting this compound’s off-target interactions?
Chemoproteomics (activity-based protein profiling) and machine learning models (DeepChem, Random Forest) can identify off-targets. Train models on datasets like ChEMBL or PubChem, ensuring chemical diversity to avoid overfitting. Experimental validation via thermal shift assays or SPR (surface plasmon resonance) is critical to confirm predicted interactions. Report false-discovery rates and confidence intervals to contextualize results .
Methodological Guidelines
- Data Reproducibility : Adhere to IUPAC’s Good Research Practices by detailing instrument calibration, raw data archiving, and statistical methods (e.g., ANOVA with post-hoc tests) .
- Literature Gaps : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify understudied areas, such as this compound’s immunomodulatory potential or resistance mechanisms .
- Ethical Reporting : Disclose conflicts of interest and negative results (e.g., failed synthesis attempts) to mitigate publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
